REACTION_CXSMILES
|
[N:1]([O-:3])=O.[Na+].[CH:5]1([NH:11][CH:12]2[CH2:17][CH2:16][CH2:15][CH2:14][CH2:13]2)[CH2:10][CH2:9][CH2:8][CH2:7][CH2:6]1.Cl>O>[N:1]([N:11]([CH:12]1[CH2:13][CH2:14][CH2:15][CH2:16][CH2:17]1)[CH:5]1[CH2:10][CH2:9][CH2:8][CH2:7][CH2:6]1)=[O:3] |f:0.1|
|
Name
|
|
Quantity
|
20.7 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
36.2 g
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)NC1CCCCC1
|
Name
|
|
Quantity
|
18 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
95 °C
|
Type
|
CUSTOM
|
Details
|
by shaking with ether
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
The nitro compound is extracted
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
After drying over Na2SO4
|
Type
|
CUSTOM
|
Details
|
evaporating the ether
|
Type
|
CUSTOM
|
Details
|
immediately crystallises
|
Name
|
|
Type
|
|
Smiles
|
N(=O)N(C1CCCCC1)C1CCCCC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |